BenchChemオンラインストアへようこそ!

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Medicinal Chemistry Building Block Quality Control

This 5-bromo-3-(4-fluorophenoxy)pyridin-2-amine (CAS 953045-23-3) is a validated pharmacophore core for glucokinase (GK) activators and kinase-targeted drug discovery. The 5-bromo substituent provides approximately 10–100× faster oxidative addition rates in Pd-catalyzed cross-couplings versus the 5-chloro analog, enabling streamlined library synthesis with reduced catalyst loadings. The 4-fluorophenoxy group introduces a +0.3–0.4 LogP elevation for enhanced membrane permeability and a +18 Da mass differential for unambiguous LC-MS reaction tracking. Supplied at 95% purity, this building block eliminates de novo reaction optimization required by alternative halogenation or phenoxy substitution patterns, ensuring reproducible synthetic and biological outcomes.

Molecular Formula C11H8BrFN2O
Molecular Weight 283.1 g/mol
CAS No. 953045-23-3
Cat. No. B1400778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
CAS953045-23-3
Molecular FormulaC11H8BrFN2O
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(N=CC(=C2)Br)N)F
InChIInChI=1S/C11H8BrFN2O/c12-7-5-10(11(14)15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,(H2,14,15)
InChIKeyOMFAHEQSZFJPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (CAS 953045-23-3) Procurement Guide and Specification Overview


5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (CAS 953045-23-3) is a halogenated 2-aminopyridine derivative bearing a 4-fluorophenoxy substituent at the 3-position and a bromine atom at the 5-position. Its core structure has been extensively utilized as a privileged scaffold in medicinal chemistry, particularly for developing glucokinase (GK) activators [1] and as a versatile intermediate for kinase-targeted drug discovery programs. The compound is primarily supplied as a high-purity building block for further synthetic elaboration via cross-coupling reactions enabled by the 5-bromo handle [2]. This guide focuses on quantifiable differentiation from closest structural analogs to support informed procurement decisions for research and industrial synthesis applications.

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: Critical Structure–Property Limitations of Generic Substitution


General substitution among structurally similar 3-phenoxypyridin-2-amines is demonstrably non-trivial due to quantifiable divergence in physical properties that directly impact synthetic utility. The target compound incorporates a 4-fluorophenoxy group, which introduces distinct electronic and steric characteristics compared to non-fluorinated phenoxy or alternative halogenated analogs. Critically, the 5-position bromine provides specific reactivity for palladium-catalyzed cross-coupling reactions; replacement with chlorine alters reaction kinetics and catalyst compatibility [1]. Furthermore, variations in LogP and molecular weight across halogenation states—Br vs. Cl at the 5-position—affect downstream purification and formulation considerations. Procurement of the exact substitution pattern (5-Br, 3-(4-F-PhO)) ensures reproducible synthetic outcomes and eliminates the need for de novo reaction optimization that would be required if substituting with a close analog such as 5-chloro-3-(4-fluorophenoxy)pyridin-2-amine (CAS 899424-02-3) or 5-bromo-3-phenoxypyridin-2-amine (CAS 953045-12-0) . The following evidence quantifies these critical differentiators.

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: Quantitative Comparative Evidence for Procurement Decisions


Commercial Purity Specification (95%) Establishes Baseline Quality for Reproducible Synthesis

The target compound is commercially available with a documented minimum purity specification of 95% from multiple independent vendors . This purity level serves as the procurement baseline and is directly comparable to the non-fluorinated analog 5-bromo-3-phenoxypyridin-2-amine (CAS 953045-12-0), which is also supplied at 95% purity . Both compounds exhibit equivalent commercial purity specifications, indicating that the 4-fluoro substitution does not introduce synthetic accessibility challenges that would compromise available material quality. The 95% purity threshold meets standard requirements for direct use in medicinal chemistry synthesis without additional purification, enabling predictable reaction stoichiometry calculations.

Medicinal Chemistry Building Block Quality Control

5-Bromo Substituent Enables Superior Cross-Coupling Reactivity Compared to 5-Chloro Analog

The 5-position bromine atom in the target compound provides quantifiably superior reactivity in palladium-catalyzed cross-coupling reactions relative to the 5-chloro analog 5-chloro-3-(4-fluorophenoxy)pyridin-2-amine (CAS 899424-02-3). Based on established aryl halide reactivity trends in Suzuki-Miyaura and related Pd-catalyzed couplings, aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than aryl chlorides under comparable conditions, owing to the lower C–Br bond dissociation energy (C–Br: ~281 kJ/mol) relative to C–Cl (C–Cl: ~339 kJ/mol) [1][2]. This reactivity differential translates directly to milder reaction conditions, shorter reaction times, and higher yields for downstream functionalization of the pyridine core [3]. The 5-bromo handle therefore represents a strategically preferred synthetic handle over the 5-chloro variant when cross-coupling is intended as the primary derivatization pathway.

Synthetic Chemistry Cross-Coupling Catalysis

4-Fluorophenoxy Substitution Alters Lipophilicity (LogP) by Approximately +0.3–0.4 Units Relative to Non-Fluorinated Phenoxy Analog

The introduction of a 4-fluoro substituent on the phenoxy ring of the target compound produces a quantifiable increase in lipophilicity compared to the non-fluorinated analog 5-bromo-3-phenoxypyridin-2-amine. Based on calculated LogP values from authoritative physicochemical databases, the target compound (MW = 283.10, LogP ≈ 4.36) exhibits approximately 0.3–0.4 LogP units higher than the non-fluorinated comparator (MW = 265.11, LogP ≈ 3.9–4.0) . This 0.3–0.4 LogP differential corresponds to a ~2–2.5× increase in octanol–water partition coefficient, which is known to influence membrane permeability, metabolic stability, and plasma protein binding in drug discovery contexts [1]. The increased lipophilicity of the 4-fluorophenoxy derivative may confer enhanced passive membrane permeability in cell-based assays, though this property should be evaluated in the context of the specific biological target and assay conditions.

Physicochemical Properties Drug Design Formulation

Molecular Weight Differential (+18 Da) Enables LC-MS Distinguishability from Non-Fluorinated Analog in Reaction Monitoring

The target compound (MW = 283.10 g/mol) exhibits a molecular weight increase of exactly +18 Da relative to the non-fluorinated comparator 5-bromo-3-phenoxypyridin-2-amine (MW = 265.11 g/mol) . This mass differential—corresponding to the substitution of hydrogen with fluorine on the phenoxy ring—provides unambiguous MS detection and chromatographic separation from the non-fluorinated analog in LC-MS reaction monitoring workflows. The +18 Da shift falls within the typical mass accuracy range of standard single-quadrupole LC-MS instruments (0.1–0.2 Da), enabling reliable differentiation and quantification even at low relative concentrations in complex reaction mixtures. This property is particularly valuable for tracking reaction progress in parallel synthesis or library production where multiple structurally similar building blocks may be employed.

Analytical Chemistry Reaction Monitoring LC-MS

Glucokinase Activator Patent Coverage Validates Scaffold Utility as Strategic Intermediate

The 2-aminopyridine scaffold containing a 4-fluorophenoxy substituent is explicitly claimed and exemplified in multiple granted patents covering glucokinase (GK) activators for the treatment of type 2 diabetes mellitus. Specifically, U.S. Patent 8,354,540 B2 (Array BioPharma) and related applications disclose compounds of Formula I wherein the 3-position phenoxy group with 4-fluoro substitution and 5-position halogenation are key structural determinants of GK activation potency [1][2]. While exact IC50 values for the target compound as a standalone entity are not publicly disclosed in peer-reviewed literature, its structural features align precisely with the pharmacophore defined in these patents for GK activation. The patent estate provides validated synthetic routes and demonstrates that the 3-(4-fluorophenoxy)-5-bromo substitution pattern is a productive entry point for generating patentable, biologically active GK activators [3]. This patent coverage distinguishes the target compound from non-fluorinated or alternatively substituted analogs that may fall outside the claimed chemical space.

Glucokinase Metabolic Disease Patent Analysis

Orthogonal Reactivity of 5-Bromo and 2-Amino Groups Enables Regioselective Sequential Functionalization

The target compound possesses two orthogonally reactive functional groups: a 5-position bromine capable of Pd-catalyzed cross-coupling and a 2-position primary amine amenable to acylation, reductive amination, or urea/thiourea formation. This orthogonal reactivity profile enables sequential, regioselective derivatization without protecting group manipulation—a strategic advantage for library synthesis and SAR exploration. The presence of both reactive handles distinguishes the compound from des-bromo analogs (e.g., 3-(4-fluorophenoxy)pyridin-2-amine) that lack the cross-coupling handle, and from des-amino analogs that cannot undergo amide bond formation [1]. In comparative synthetic utility, the target compound provides two distinct diversification vectors that can be exploited independently under mild, chemoselective conditions [2].

Synthetic Methodology Regioselectivity Building Block

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: Validated Research and Industrial Application Scenarios


Glucokinase (GK) Activator Lead Optimization for Type 2 Diabetes

Researchers developing novel GK activators can utilize this compound as a validated core scaffold for SAR exploration. U.S. Patent 8,354,540 B2 and related filings demonstrate that the 3-(4-fluorophenoxy)-5-halogenated 2-aminopyridine framework is a productive pharmacophore for GK activation [1][2]. The compound's dual reactive handles (5-Br for cross-coupling diversification; 2-NH2 for amide/urea elaboration) enable systematic exploration of the structure–activity landscape without requiring de novo core synthesis. The 4-fluoro substitution contributes calculated LogP elevation (+0.3–0.4 units vs. non-fluorinated analog) that may enhance membrane permeability in cell-based assays . This scenario is supported by patent-validated scaffold utility and orthogonal reactivity profile for efficient analog generation.

Parallel Library Synthesis via 5-Position Cross-Coupling Diversification

Medicinal chemistry groups conducting parallel synthesis can leverage the 5-bromo group for high-efficiency Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids, amines, or thiols. The bromine substituent offers approximately 10–100× faster oxidative addition rates compared to the 5-chloro analog (CAS 899424-02-3), enabling shorter reaction times and reduced catalyst loadings in library production workflows [1]. The orthogonal 2-amino group remains available for subsequent derivatization without protecting group interference. The compound's +18 Da mass differential relative to non-fluorinated analogs facilitates unambiguous LC-MS tracking of reaction progress and product identification [2]. This scenario is supported by established aryl halide reactivity trends, orthogonal functional group compatibility, and molecular weight distinguishability in analytical workflows.

Kinase Inhibitor Scaffold Derivatization via 2-Amino Functionalization

The 2-aminopyridine core is a recognized hinge-binding motif in kinase inhibitor design, and 5-phenoxy-2-aminopyridine derivatives have been documented as potent irreversible inhibitors of Bruton's tyrosine kinase (BTK) and other kinase targets [1]. The target compound's 2-amino group can be elaborated to amides, ureas, thioureas, or secondary/tertiary amines to optimize kinase hinge region interactions. The 4-fluorophenoxy substituent provides a metabolically stable aryl ether that can occupy hydrophobic pockets or solvent-exposed regions depending on the kinase binding site architecture. The 5-bromo handle remains available for subsequent diversification or may be retained to modulate overall physicochemical properties (MW = 283.10, LogP ≈ 4.36). This scenario is supported by the documented utility of 5-phenoxy-2-aminopyridines in kinase inhibitor programs and the compound's 95% commercial purity suitable for direct use in synthesis [2].

Reaction Methodology Development for Pd-Catalyzed Aryl Bromide Couplings

Academic and industrial process chemistry groups developing novel cross-coupling methodologies can employ this compound as a standardized aryl bromide test substrate. The well-defined structure and commercial availability at 95% purity [1][2] ensure reproducibility across studies. The C–Br bond (bond dissociation energy ~281 kJ/mol) provides a reactivity benchmark for evaluating new catalyst systems, ligands, or reaction conditions . The compound's moderate molecular weight (283.10) and calculated boiling point (322.8±42.0 °C) are compatible with a range of solvents and thermal conditions . Unlike the 5-chloro analog, which requires more forcing conditions or specialized catalysts, the aryl bromide enables methodology development under milder, more general conditions, facilitating broader applicability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.